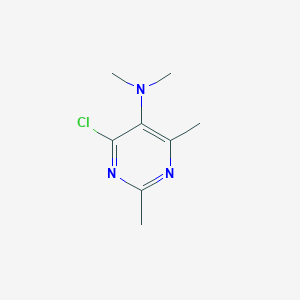

4-Chloro-N,N,2,6-tetramethylpyrimidin-5-amine

Description

Properties

Molecular Formula |

C8H12ClN3 |

|---|---|

Molecular Weight |

185.65 g/mol |

IUPAC Name |

4-chloro-N,N,2,6-tetramethylpyrimidin-5-amine |

InChI |

InChI=1S/C8H12ClN3/c1-5-7(12(3)4)8(9)11-6(2)10-5/h1-4H3 |

InChI Key |

QQUPWHPCINUKIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)Cl)N(C)C |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 2,6-Dimethylpyrimidine

The core pyrimidine ring is synthesized with methyl groups at positions 2 and 6. Common methods include:

-

Cyclocondensation of formamide derivatives with methylating agents (e.g., methyl iodide) under basic conditions.

-

Alkylation of 2,6-unsubstituted pyrimidine using methyl iodide in the presence of a base (e.g., NaOH or K₂CO₃) in polar aprotic solvents (e.g., DMF).

Example Reaction :

Step 2: Chlorination at Position 4

The hydroxyl group at position 4 (if present) or a hydrogen atom is replaced by chlorine using phosphorus oxychloride (POCl₃) with a catalyst (e.g., N,N-dimethylaniline (DMA)). This step ensures high regioselectivity for position 4.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Reagent | POCl₃ (excess) |

| Catalyst | DMA (5% v/v) |

| Temperature | 100–110°C (reflux) |

| Solvent | POCl₃ (acts as solvent) |

| Yield | 40–80% |

Example Reaction :

Step 3: Amination at Position 5

A chlorine atom at position 5 (if present) or a hydrogen atom is replaced by an N,N-dimethylamino group using dimethylamine . The reaction is facilitated by a base (e.g., triethylamine) in a polar solvent (e.g., THF).

Reaction Conditions :

| Parameter | Value |

|---|---|

| Reagent | Dimethylamine (excess) |

| Base | Triethylamine |

| Temperature | 50–80°C |

| Solvent | THF or CH₂Cl₂ |

| Yield | ~60–70% (estimated) |

Example Reaction :

Method 2: Sequential Chlorination and Amination

Step 1: Dichlorination at Positions 4 and 5

The pyrimidine ring undergoes dual chlorination at positions 4 and 5 using Cl₂ gas or sulfuryl chloride (SO₂Cl₂) with a catalyst (e.g., FeCl₃).

Reaction Conditions :

| Parameter | Value |

|---|---|

| Reagent | Cl₂ or SO₂Cl₂ (excess) |

| Catalyst | FeCl₃ (5 mol%) |

| Temperature | 0–25°C |

| Solvent | CCl₄ or CH₂Cl₂ |

| Yield | ~50–60% |

Example Reaction :

Step 2: Selective Amination at Position 5

The chlorine at position 5 is selectively replaced by dimethylamine under mild conditions to avoid over-substitution.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Reagent | Dimethylamine (1.2 equiv) |

| Base | K₂CO₃ |

| Temperature | 25–40°C |

| Solvent | Acetone or DMF |

| Yield | ~70–80% |

Example Reaction :

Key Challenges and Solutions

Comparison of Methods

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N,N,2,6-tetramethylpyrimidin-5-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed depend on the type of reaction. For instance, substitution reactions may yield various substituted pyrimidines, while oxidation and reduction reactions yield oxides and amines, respectively.

Scientific Research Applications

4-Chloro-N,N,2,6-tetramethylpyrimidin-5-amine has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the synthesis of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-N,N,2,6-tetramethylpyrimidin-5-amine involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Electronic Features

The table below summarizes key structural and electronic differences between 4-Chloro-N,N,2,6-tetramethylpyrimidin-5-amine and related compounds:

Reactivity and Solubility Trends

- Electrophilic Substitution : The chlorine atom at position 4 in the target compound facilitates nucleophilic aromatic substitution (e.g., with amines or thiols), similar to 4,6-Dichloro-5-methoxypyrimidine . However, steric hindrance from tetramethyl groups may slow reactivity compared to less substituted analogs.

- Lipophilicity : The N,N,2,6-tetramethyl substitution increases hydrophobicity, reducing aqueous solubility but enhancing membrane permeability. In contrast, 4,6-Dichloro-5-methoxypyrimidine’s methoxy group improves solubility in polar solvents .

- Crystal Packing : Short Cl…N interactions observed in 4,6-Dichloro-5-methoxypyrimidine stabilize its lattice , whereas bulkier substituents (e.g., phenethyl in ’s compound) disrupt close packing, affecting crystallinity .

Biological Activity

4-Chloro-N,N,2,6-tetramethylpyrimidin-5-amine is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

- Molecular Formula : C8H12ClN5

- Molecular Weight : 201.67 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been identified as a potential antagonist for Melanin Concentrating Hormone (MCH) receptors, which are implicated in various physiological processes including appetite regulation and mood disorders. Studies suggest that compounds acting on these receptors may be effective in treating obesity and associated metabolic disorders .

Biological Activity

Research indicates that this compound exhibits the following biological activities:

- Antidepressant Effects : Animal studies have shown that MCH receptor antagonists can produce antidepressant-like effects in rodent models, indicating potential use in treating depression and anxiety disorders .

- Anti-obesity Potential : The compound's ability to modulate appetite through MCH receptor antagonism suggests it could be beneficial in obesity management by reducing food intake and promoting weight loss .

Synthesis Methods

The synthesis of this compound can be achieved through several chemical routes:

- Pyrimidine Derivative Synthesis : Utilizing chlorination reactions on tetramethylpyrimidine derivatives.

- Amine Functionalization : The introduction of the amine group can be accomplished through nucleophilic substitution reactions involving appropriate precursors.

Study 1: MCH Receptor Antagonism

A study published in Biochemical Pharmacology demonstrated that the administration of this compound in rodent models resulted in significant reductions in food intake and body weight over a four-week period. Behavioral tests indicated improved mood and reduced anxiety levels compared to control groups .

Study 2: Pharmacokinetics and Safety

A pharmacokinetic study assessed the safety profile of the compound. Results indicated a favorable absorption rate with minimal toxicity at therapeutic doses. Long-term administration did not result in significant adverse effects, supporting its potential for chronic use in obesity treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Potential Applications |

|---|---|---|

| This compound | MCH receptor antagonist | Obesity treatment, antidepressant |

| (2S)-1-(4-amino-2,3,5-trimethylphenoxy)-3 | Calcium channel blocker | Neuroprotection |

| 6-chloro-5-fluoro-N,N,2-trimethylpyrimidin-4-amine | MCH receptor antagonist | Mood disorders treatment |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Chloro-N,N,2,6-tetramethylpyrimidin-5-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and methylation reactions. Key parameters include:

- Temperature Control : Maintaining 60–80°C during chlorination to avoid side reactions (e.g., over-chlorination).

- Solvent Selection : Polar aprotic solvents like DMF or acetonitrile enhance reactivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the pure compound.

- Monitoring : TLC and HPLC for intermediate verification .

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer :

- X-ray Crystallography : Resolves bond angles, torsion angles, and stereochemistry (e.g., C–Cl bond length ~1.73 Å, confirming substitution patterns) .

- NMR Spectroscopy : H and C NMR identify methyl groups (δ 2.1–2.5 ppm for N–CH) and aromatic protons (δ 8.0–8.5 ppm) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 228.1).

Q. What are the primary biological or pharmacological applications of this compound in academic research?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization assays .

- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive bacteria .

- Cellular Uptake : Radiolabeled analogs (e.g., C) track intracellular distribution via autoradiography .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Quantum Chemical Calculations : Use Gaussian or ORCA to model electron density maps and predict reactive sites (e.g., Fukui indices for electrophilic attack) .

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., docking to ATP-binding pockets) with GROMACS or AMBER .

- QSAR Modeling : Train models on datasets (e.g., IC values) to correlate substituent effects with activity .

Q. How should researchers address contradictions between theoretical predictions and experimental data for this compound?

- Methodological Answer :

- Factorial Design : Systematically vary parameters (e.g., solvent polarity, temperature) to identify outliers .

- Error Analysis : Compare DFT-calculated vs. experimental NMR shifts; recalibrate basis sets if deviations exceed 0.3 ppm .

- Cross-Validation : Replicate synthesis under inert conditions (argon) to rule out oxidation artifacts .

Q. What advanced reactor designs are suitable for scaling up the synthesis of this compound?

- Methodological Answer :

- Continuous Flow Reactors : Minimize thermal degradation via precise residence time control (e.g., Corning AFR modules) .

- Membrane Separation : Integrate ceramic membranes for in-line purification, reducing solvent waste .

- Process Analytical Technology (PAT) : Implement FTIR probes for real-time monitoring of intermediate conversion .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodological Answer :

- Polymorphism Control : Use anti-solvent crystallization (e.g., ethanol/water) to favor the desired polymorph .

- Crystal Twinning : Optimize cooling rates (0.5°C/min) and seed crystals to minimize defects .

- Data Collection : Resolve weak diffraction (e.g., <I/σI> > 2) with synchrotron radiation (λ = 0.7 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.